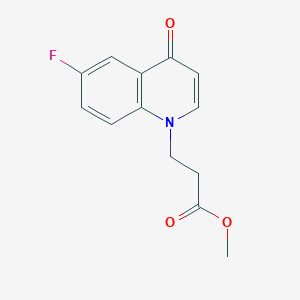

methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(6-fluoro-4-oxoquinolin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRBSKLYRGYQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-keto ester under acidic conditions.

Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Potential use as an antibacterial agent due to its quinolone core.

Industry: Possible applications in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate would likely involve inhibition of bacterial DNA gyrase or topoisomerase IV, similar to other quinolone antibiotics. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Methoxy Substitution : Chloro analogs (e.g., ) exhibit higher molecular weights compared to methoxy derivatives (). The electron-withdrawing nature of fluorine or chlorine may enhance electrophilic reactivity, whereas methoxy groups could improve solubility via hydrogen bonding.

- Substituent Position : The 6-methoxy derivative and 7-methoxy analog share the same formula but differ in substitution patterns, which may affect biological target interactions.

Biological Activity

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinolone family, which is recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and comparative analyses with structurally related compounds.

- Molecular Formula : C13H12FNO3

- Molecular Weight : 249.24 g/mol

- CAS Number : 1267499-12-6

The presence of a fluorine atom at the 6-position of the quinolone ring is significant as it enhances the compound's biological activity by affecting its binding affinity to target enzymes and receptors.

This compound exhibits its biological activity through several mechanisms:

-

Antimicrobial Activity :

- The compound demonstrates potent antibacterial properties by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the prevention of bacterial cell division and growth, making it a candidate for antibiotic development .

- Anticancer Activity :

- Inhibition of Matrix Metalloproteinases (MMPs) :

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinolone derivatives to understand how structural modifications influence their pharmacological profiles.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate | Fluorine at position 7 | Enhanced antibacterial activity due to optimized binding |

| Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate | Chlorine substitution at position 6 | Altered biological activity due to halogen effects |

| Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate | Methyl groups at positions 5 and 7 | Increased lipophilicity leading to better membrane penetration |

Case Studies

-

Antibacterial Efficacy :

A study reported that this compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics. -

Cytotoxicity in Cancer Cells :

In vitro tests demonstrated that this compound induced cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate?

- Methodology : A common approach involves coupling quinoline derivatives with propanoate esters. For example, Suzuki-Miyaura cross-coupling can link boronate esters (e.g., methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate) with halogenated quinolines (e.g., 6-fluoro-4-oxoquinoline derivatives) under palladium catalysis . Multicomponent reactions (MCRs) are also viable, as demonstrated for structurally similar chromen-4-one propanoates, where 3-hydroxy-4H-chromen-4-one reacts with aldehydes and methyl propiolate in the presence of BF₃·Et₂O .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm regiochemistry and purity. For example, δ 12.05 (s, 1H) in ¹H NMR corresponds to a carboxylic proton in quinoline derivatives .

- X-ray Crystallography : Used to resolve molecular geometry, as seen in methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate, where bond angles and torsion angles validate stereoelectronic effects .

- HPLC-MS : Essential for detecting impurities and quantifying yields, particularly when synthesizing derivatives for pharmacological studies .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodology :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates like β-keto esters .

- Follow protocols for handling fluorinated compounds (e.g., PPE, fume hoods) due to potential toxicity . Safety data sheets (SDS) for analogous compounds recommend avoiding inhalation/ingestion and using P264/P280/P305+P351+P338 safety protocols .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity as a FABP4/5 inhibitor?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the 6-fluoro group with chloro or nitro moieties to assess electronic effects on binding affinity. For example, 6-chloro-4-phenylquinoline derivatives showed improved inhibition in FABP4/5 assays .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with FABP4/5 active sites. Compare binding energies of methyl propanoate vs. free carboxylic acid derivatives to optimize linker length and substituents .

Q. How to resolve contradictions in synthetic yields across different protocols?

- Methodology :

- Parameter Optimization : Vary catalyst loading (e.g., Pd(PPh₃)₄ from 2–5 mol%) and reaction time (e.g., 12–24 hrs) to identify optimal conditions .

- Impurity Profiling : Use reference standards (e.g., EP impurities cataloged in LGC Standards) to identify byproducts like hydroxylated or dimerized derivatives via LC-MS .

Q. What experimental designs assess environmental fate and degradation pathways?

- Methodology :

- Hydrolysis/Photolysis Studies : Expose the compound to pH-varied buffers (pH 3–9) and UV light (254 nm), monitoring degradation via LC-MS. For example, ester hydrolysis to 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a likely pathway .

- Ecotoxicology Assays : Evaluate acute toxicity in Daphnia magna or algal models using OECD Test Guidelines 202/201, correlating results with logP values calculated via ChemAxon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.